3-chloro-1,3-dihydro-2H-indol-2-one

Catalog No.
S3344419
CAS No.
68235-96-1
M.F
C8H6ClNO
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-1,3-dihydro-2H-indol-2-one

CAS Number

68235-96-1

Product Name

3-chloro-1,3-dihydro-2H-indol-2-one

IUPAC Name

3-chloro-1,3-dihydroindol-2-one

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C8H6ClNO/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,(H,10,11)

InChI Key

WTARYLJJYFWAJJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)Cl

3-chloro-1,3-dihydro-2H-indol-2-one is a heterocyclic organic compound classified under oxindoles, characterized by a fused ring structure comprising a benzene and a pyrrole ring. The presence of a chlorine atom at the third position of the indole ring significantly influences its chemical behavior and biological activity. This compound has garnered attention due to its diverse applications in medicinal chemistry and organic synthesis, primarily due to its unique structural properties that facilitate various

Organic Synthesis:

-Chloro-1,3-dihydro-2H-indol-2-one serves as a valuable starting material for the synthesis of various heterocyclic compounds, including indoles, carbazoles, and pyrroloindoles. These heterocycles possess diverse biological activities and find applications in medicinal chemistry and drug discovery.

For instance, a study describes the utilization of 3-chloro-1,3-dihydro-2H-indol-2-one in the synthesis of novel spirocyclic indoles exhibiting antiproliferative activity against various cancer cell lines [].

Precursor for Biologically Active Compounds:

While 3-chloro-1,3-dihydro-2H-indol-2-one itself doesn't possess well-documented biological activities, it serves as a crucial precursor for the synthesis of diverse bioactive molecules. By introducing functional groups or modifications to the core structure, researchers can generate compounds with various pharmacological properties.

Some examples include the development of selective serotonin reuptake inhibitors (SSRIs) for treating depression and anxiety, and the synthesis of potential anticonvulsant agents [, ].

Research into Biologically Relevant Processes:

3-Chloro-1,3-dihydro-2H-indol-2-one finds application in research related to understanding various biological processes. Studies have employed it as a substrate or inhibitor for enzymes involved in metabolic pathways, aiding in the exploration of cellular functions and disease mechanisms [].

  • Oxidation: This compound can be oxidized to yield oxindole derivatives, which are important in various biological applications. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert this compound into different reduced forms of oxindoles. Typical reducing agents used include sodium borohydride and lithium aluminum hydride.
  • Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.

These reactions lead to the formation of various substituted oxindoles, which may exhibit distinct biological activities and properties.

Research indicates that 3-chloro-1,3-dihydro-2H-indol-2-one possesses significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The presence of the chlorine atom enhances its reactivity, making it a valuable candidate for developing new pharmaceuticals targeting various diseases, including cancer and infections .

The compound's mechanism of action often involves interaction with specific molecular targets, modulating their activity to achieve therapeutic effects. For example, it may inhibit certain kinases or transcription factors involved in cell proliferation, contributing to its anticancer potential .

The synthesis of 3-chloro-1,3-dihydro-2H-indol-2-one can be achieved through several methods:

  • Cyclization Reaction: A common synthetic route involves the cyclization of o-chloroaniline with chloroacetyl chloride under acidic conditions. This reaction typically utilizes solvents like dichloromethane and catalysts such as zinc chloride to facilitate the process.
  • Industrial Production: In industrial settings, large-scale batch reactions or continuous flow reactors are employed to optimize yield and minimize by-products. The reaction conditions are carefully controlled to ensure consistent product quality.

3-chloro-1,3-dihydro-2H-indol-2-one has diverse applications across multiple fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of new indole derivatives.
  • Biology: The compound is explored for its potential therapeutic applications, including antimicrobial and anticancer activities .
  • Medicine: Ongoing research aims to utilize this compound in developing novel pharmaceuticals for treating various diseases .
  • Industry: It is also employed in producing dyes, pigments, and other industrial chemicals due to its stable chemical structure.

Studies on the interactions of 3-chloro-1,3-dihydro-2H-indol-2-one with biological targets have revealed insights into its pharmacological potential. The compound's ability to bind to specific receptors or enzymes allows it to modulate their activity effectively. Such interactions are crucial for understanding its mechanism of action in various therapeutic contexts, particularly in oncology and infectious disease treatment .

Several compounds share structural similarities with 3-chloro-1,3-dihydro-2H-indol-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1,3-dihydro-2H-indol-2-oneLacks chlorine atomLess reactive in substitution reactions
3-amino-1,3-dihydro-2H-indol-2-oneContains an amino group instead of chlorineExhibits different biological activities
3-methyl-1,3-dihydro-2H-indol-2-oneMethyl group replaces chlorineAffects chemical reactivity and biological properties

The uniqueness of 3-chloro-1,3-dihydro-2H-indol-2-one lies in its chlorine substituent, which enhances its reactivity in nucleophilic substitution reactions. This property makes it a valuable intermediate for synthesizing various biologically active compounds not easily achievable with other similar indole derivatives .

XLogP3

1.5

Dates

Last modified: 04-14-2024

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